molecular formula C14H14ClNO2S B186645 4-chloro-N-(4-ethylphenyl)benzenesulfonamide CAS No. 1725-89-9

4-chloro-N-(4-ethylphenyl)benzenesulfonamide

Cat. No.: B186645
CAS No.: 1725-89-9
M. Wt: 295.8 g/mol
InChI Key: JKKPUSMYLQAMPT-UHFFFAOYSA-N
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Description

4-chloro-N-(4-ethylphenyl)benzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chloro group and an ethylphenyl group attached to the benzenesulfonamide structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-ethylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethylphenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-ethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives .

Scientific Research Applications

4-chloro-N-(4-ethylphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-ethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing its normal function. This can lead to various biological effects, such as the inhibition of bacterial growth or the suppression of tumor cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-ethylphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro group allows for various substitution reactions, while the ethylphenyl group provides steric and electronic effects that influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

4-chloro-N-(4-ethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h3-10,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKPUSMYLQAMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1725-89-9
Record name 4-CHLORO-4'-ETHYLBENZENESULFONANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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